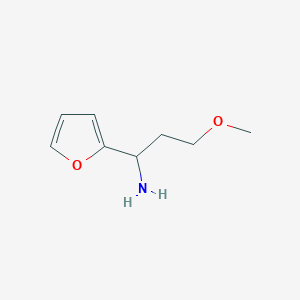

1-(Furan-2-yl)-3-methoxypropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

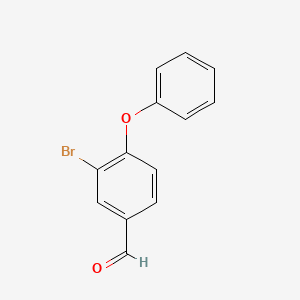

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Chemical compounds containing such rings are also referred to as furans .

Synthesis Analysis

Furfural, a derivative of furan, can be produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis

The molecular structure of furan derivatives can vary greatly depending on the specific compound. For example, 1-(Furan-2-yl)ethanone has a molecular formula of C6H6O2 .Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Characterization

1-(Furan-2-yl)-3-methoxypropan-1-amine and its derivatives have been extensively studied in the context of organic synthesis and chemical characterization. Singh et al. (2013) explored the reaction of 2-Furancarbinol with various silanes, leading to the synthesis of novel compounds like ((furan-2-yl)methoxy)triethoxysilane and others. These compounds were analyzed using spectroscopic techniques and confirmed by elemental analyses and mass spectrometry (Singh et al., 2013).

Natural Product Chemistry

Furan derivatives, closely related to 1-(Furan-2-yl)-3-methoxypropan-1-amine, have been isolated from natural sources. Chen et al. (2017) identified new furan derivatives from a mangrove-derived endophytic fungus, demonstrating the diversity of furan compounds in nature (Chen et al., 2017).

Catalysis and Reaction Studies

The compound and its related derivatives have been used in studying catalytic processes. Jiang et al. (2020) reported the efficient preparation of furan-derived amines, including 1-(furan-2-yl)-4-methylpentan-2-amine, using Ru/C catalysts, showcasing its utility in biomass conversion (Jiang et al., 2020).

Biocatalysis

The biocatalytic potential of furan derivatives is another area of interest. Ducrot et al. (2021) described the biocatalytic synthesis of short-chain chiral amines, such as (S)-1-methoxypropan-2-amine, using amine dehydrogenases. This study highlights the relevance of furan derivatives in the production of optically active molecules (Ducrot et al., 2021).

Pharmaceutical Research

Although details on the direct pharmaceutical applications of 1-(Furan-2-yl)-3-methoxypropan-1-amine are limited, related furan compounds have been explored for their medicinal properties. For instance, Vagdevi et al. (2006) synthesized thiazolidinone derivatives of naphtho[2,1-b]furan, which were evaluated for antimicrobial and anthelmintic activities (Vagdevi et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(furan-2-yl)-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-6-4-7(9)8-3-2-5-11-8/h2-3,5,7H,4,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWJBLPYJJGYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C1=CC=CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-3-methoxypropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)

![Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate](/img/structure/B1373939.png)

![4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1373942.png)

![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)